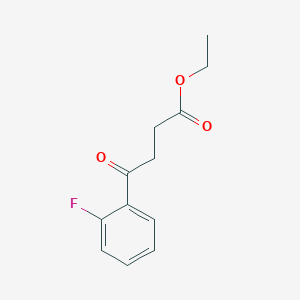

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate (EFBO) is an organic compound belonging to the family of carboxylic acids. It is a colorless, odorless, and slightly soluble compound in water. EFBO has a wide range of applications in the field of synthetic organic chemistry, and it has been studied for its potential as an intermediate for the synthesis of pharmaceuticals and other compounds. In addition, EFBO has been investigated for its potential as a therapeutic agent and for its potential as a reagent for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate and its derivatives have been explored for their antimicrobial properties. For instance, ethyl 2-arylhydrazono-3-oxobutyrates, related compounds, demonstrated significant antimicrobial activity, particularly against certain bacterial strains like Staphylococcus aureus and Mycobacterium fortuitum (Kucukguzel et al., 1999).

Inhibitors for Human Eosinophil Phosphodiesterase

Research has indicated that certain derivatives of ethyl 4-(2-fluorophenyl)-4-oxobutyrate show potential as inhibitors of human eosinophil phosphodiesterase, with applications in treating respiratory disorders and reducing inflammatory responses in atopic monkeys (Duplantier et al., 1998).

Wine Aging Process

The compound has also been studied in the context of wine aging. It was observed that ethyl 4-oxobutyrate-2-14 C, when added to a simulated sherry, produced various compounds confirming the proposed pathways in the wine aging process (Fagan et al., 1981).

Hydrogenation Studies

Studies on the hydrogenation of ethyl esters of 4-phenyl-and (2-furyl)-substituted 2,4-dioxobutyric acids, including ethyl 4-(2-fluorophenyl)-4-oxobutyrate, have provided insights into chemical processes and yields of various derivatives (Slavinska et al., 2006).

Anticancer Research

This compound has been utilized in anticancer research, particularly in the synthesis and evaluation of novel derivatives for their potential as anticancer agents. For instance, certain pyrazole derivatives containing ethyl 4-(2-fluorophenyl)-4-oxobutyrate demonstrated significant inhibitory activity against various cancer cell lines (Alam et al., 2016).

Enzyme-Catalyzed Synthesis

The compound has also been investigated in the context of enzyme-catalyzed asymmetric synthesis. Research in this area focuses on producing optically active derivatives using microbial cells, which are important for pharmaceutical intermediates (Xia et al., 2013).

Propiedades

IUPAC Name |

ethyl 4-(2-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHGNYNVGSYZIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645630 |

Source

|

| Record name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate | |

CAS RN |

898753-32-7 |

Source

|

| Record name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326135.png)

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326138.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)